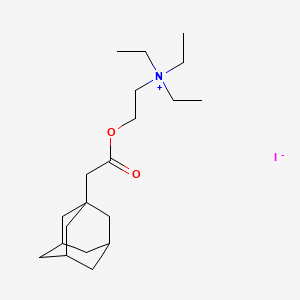
Ammonium, (2-hydroxyethyl)triethyl-, iodide, 1-adamantaneacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(1-adamantyl)acetyl]oxyethyl-triethylazanium iodide is a chemical compound with the molecular formula C20H36INO2 and a molecular weight of 449.41 g/mol. This compound is characterized by the presence of an adamantyl group, which is a bulky, diamond-like structure, and a triethylazanium group, which is a quaternary ammonium ion. The iodide ion serves as the counterion in this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-adamantyl)acetyl]oxyethyl-triethylazanium iodide typically involves the reaction of 1-adamantylacetic acid with 2-chloroethyl triethylammonium iodide under basic conditions. The reaction proceeds through the formation of an ester linkage between the carboxyl group of 1-adamantylacetic acid and the hydroxyl group of 2-chloroethyl triethylammonium iodide . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-(1-adamantyl)acetyl]oxyethyl-triethylazanium iodide can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form adamantanone derivatives.
Reduction: The ester linkage can be reduced to form the corresponding alcohol.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride or sodium bromide in polar solvents.
Major Products Formed
Oxidation: Adamantanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halide-substituted derivatives.
Scientific Research Applications
2-[2-(1-adamantyl)acetyl]oxyethyl-triethylazanium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other adamantyl-containing compounds.
Biology: Investigated for its potential use as a molecular probe in biological systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-energy fuels and lubricants.
Mechanism of Action
The mechanism of action of 2-[2-(1-adamantyl)acetyl]oxyethyl-triethylazanium iodide involves its interaction with specific molecular targets. The adamantyl group can interact with hydrophobic pockets in proteins, potentially inhibiting their function. The quaternary ammonium group can interact with negatively charged sites on biomolecules, affecting their activity. These interactions can lead to various biological effects, including antiviral and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1-Adamantylacetic acid: A precursor in the synthesis of 2-[2-(1-adamantyl)acetyl]oxyethyl-triethylazanium iodide.
2-Chloroethyl triethylammonium iodide: Another precursor used in the synthesis.
Adamantanone derivatives: Products formed from the oxidation of the adamantyl group.
Uniqueness
2-[2-(1-adamantyl)acetyl]oxyethyl-triethylazanium iodide is unique due to its combination of an adamantyl group and a quaternary ammonium group. This combination imparts distinct physicochemical properties, such as high stability and hydrophobicity, making it valuable in various applications.
Properties
CAS No. |
54099-11-5 |
|---|---|
Molecular Formula |
C20H36INO2 |
Molecular Weight |
449.4 g/mol |
IUPAC Name |
2-[2-(1-adamantyl)acetyl]oxyethyl-triethylazanium;iodide |
InChI |
InChI=1S/C20H36NO2.HI/c1-4-21(5-2,6-3)7-8-23-19(22)15-20-12-16-9-17(13-20)11-18(10-16)14-20;/h16-18H,4-15H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
NDRIOWGFCRXOSI-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CC)CCOC(=O)CC12CC3CC(C1)CC(C3)C2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















